N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide
説明
BenchChem offers high-quality N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O6/c22-15-4-2-14(3-5-15)21(28)25-7-8-29-18(25)11-24-20(27)19(26)23-10-13-1-6-16-17(9-13)31-12-30-16/h1-6,9,18H,7-8,10-12H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLOMAKYFYBMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 445.86 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to an oxalamide structure, which is significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN3O6 |
| Molecular Weight | 445.86 g/mol |
| IUPAC Name | N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide |
| CAS Number | 874805-08-0 |
Synthesis
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide typically involves several steps including:
- Formation of the Benzo[d][1,3]dioxole Moiety : This involves the use of specific reagents like potassium permanganate for oxidation.
- Oxalamide Linkage : The oxalamide structure is formed through condensation reactions.
- Final Assembly : The final compound is purified using techniques such as chromatography to ensure high purity levels.
Antiproliferative Effects
Research indicates that compounds similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- CCRF-CEM (T-cell leukemia) : The compound showed promising results in inhibiting cell growth.
- LNCaP (prostate cancer) : Similar inhibitory effects were noted.
- MIA PaCa-2 (pancreatic cancer) : The compound demonstrated varying degrees of effectiveness.
These findings suggest that the compound may interfere with cellular processes critical for cancer cell proliferation.
The proposed mechanism of action includes:
- Inhibition of Tubulin Polymerization : The structural similarity to known antitubulin agents suggests it may disrupt microtubule dynamics.
- Impact on Gene Expression : Preliminary studies indicate potential effects on gene expression pathways involved in cell cycle regulation and apoptosis.
Study 1: Antiproliferative Activity Assessment
A study assessed the antiproliferative activity of the compound against multiple cancer cell lines. Results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM | 15.4 |
| LNCaP | 12.7 |
| MIA PaCa-2 | 18.9 |
These values reflect the concentration required to inhibit cell growth by 50%, indicating a potent effect against these cancer types.
Study 2: Structural Activity Relationship (SAR)
A structural activity relationship study evaluated various derivatives of the compound to determine modifications that enhance biological activity. Key findings included:
- Modifications at the oxazolidine ring significantly affected antiproliferative potency.
- Substituents on the benzo[d][1,3]dioxole moiety altered binding affinity to target proteins.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide, and how can purity be ensured?
- Methodology :
- Stepwise coupling : Oxalamide derivatives are typically synthesized via sequential coupling of amine intermediates. For example, describes using oxalyl chloride to activate carbonyl groups, followed by reaction with substituted benzylamines under controlled conditions (e.g., THF, DIPEA) .
- Purity optimization : Employ LC-MS for real-time reaction monitoring (e.g., APCI+ mode, m/z analysis) and HPLC (≥90% purity threshold) to isolate stereoisomers or byproducts. Use recrystallization (e.g., DMSO/EtOAc) for final purification .
- Key challenges : Low yields due to steric hindrance from bulky substituents (e.g., benzodioxole and oxazolidinone groups).
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodology :
- 1H/13C NMR : Assign peaks using deuterated DMSO at elevated temperatures (50°C) to reduce signal broadening caused by hydrogen bonding in oxalamide motifs (δH 8.35–10.75 ppm for NH groups) .
- Mass spectrometry : Confirm molecular weight via LC-MS (APCI+ mode) and cross-validate with calculated m/z values .
- Contradictions : If spectral data conflicts with literature (e.g., cites agreement with prior work), verify synthetic intermediates or use 2D NMR (COSY, HSQC) to resolve ambiguities .
Q. What preliminary biological screening strategies are recommended for assessing antiviral or therapeutic potential?
- Methodology :
- HIV-1 entry inhibition : Use pseudotyped virus assays (e.g., luciferase reporter systems) to evaluate CD4-binding site antagonism, as described for structurally related oxalamides in .
- Cytotoxicity : Pair activity assays with MTT or resazurin-based viability tests on human cell lines (e.g., HEK293T) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?
- Methodology :
- Substituent variation : Replace the 4-chlorobenzoyl group ( ) with bioisosteres (e.g., 4-fluorobenzoyl, 4-bromophenyl) to assess steric/electronic effects on target binding .
- Oxazolidinone modifications : Introduce chiral auxiliaries (e.g., fluorinated oxazolidinones, ) to study enantioselective interactions with biological targets .
- Data-driven SAR : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with antiviral IC50 values .
Q. What experimental approaches can elucidate the mechanism of action in HIV-1 inhibition or other therapeutic targets?
- Methodology :
- Surface plasmon resonance (SPR) : Measure binding affinity to recombinant CD4 or gp120 proteins to confirm direct interaction .
- Cryo-EM/X-ray crystallography : Resolve compound-target complexes (e.g., with HIV-1 envelope glycoproteins) to identify critical binding residues .
- Resistance profiling : Serial passage experiments with HIV-1 strains can reveal mutations conferring resistance, highlighting key binding determinants .
Q. How should researchers address contradictions in biological activity data across studies?
- Case example : If one study reports potent antiviral activity ( ) while another shows weak efficacy ( ), consider:
- Assay conditions : Differences in cell lines (e.g., TZM-bl vs. PBMCs), viral strains (clade B vs. C), or compound solubility (DMSO concentration) .
- Metabolic stability : Use liver microsome assays to compare degradation rates, as instability in certain media may reduce observed activity .
- Resolution : Validate findings with orthogonal assays (e.g., ELISA for viral entry vs. qPCR for replication) and share raw data via open-access platforms.
Q. What strategies are effective for resolving stereoisomers and evaluating their biological impact?
- Methodology :
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers, as seen in for oxalamide derivatives .
- Stereochemical analysis : Assign configurations via NOESY or electronic circular dichroism (ECD).
- Biological testing : Compare IC50 values of isolated enantiomers to determine if activity is stereospecific (e.g., R-configuration enhances binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
